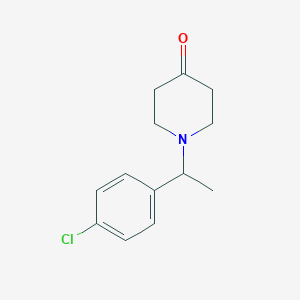

1-(1-(4-Chlorophenyl)ethyl)piperidin-4-one

Description

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)ethyl]piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO/c1-10(11-2-4-12(14)5-3-11)15-8-6-13(16)7-9-15/h2-5,10H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHRATMTHUZQAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801265867 | |

| Record name | 1-[1-(4-Chlorophenyl)ethyl]-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905987-03-3 | |

| Record name | 1-[1-(4-Chlorophenyl)ethyl]-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905987-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[1-(4-Chlorophenyl)ethyl]-4-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801265867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(1-(4-Chlorophenyl)ethyl)piperidin-4-one, commonly referred to as a piperidinone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is part of a larger class of piperidine derivatives known for their therapeutic potential, including anti-cancer, anti-inflammatory, and neuropharmacological effects. This article aims to provide a detailed overview of the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring substituted with a 4-chlorophenyl group. The presence of these functional groups contributes to its biological activity.

Antitumor Activity

Research indicates that piperidine derivatives exhibit significant antitumor effects. For instance, studies have shown that related compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Piperidinone A | Breast Cancer | 15.2 | Apoptosis induction |

| Piperidinone B | Lung Cancer | 12.8 | Cell cycle arrest |

This data suggests that this compound may have similar properties, although specific IC50 values for this compound require further investigation.

Antibacterial Activity

The antibacterial properties of piperidine derivatives have been well-documented. Compounds similar to this compound have demonstrated moderate to strong activity against various bacterial strains.

| Bacterial Strain | Activity Level | Reference |

|---|---|---|

| Salmonella typhi | Moderate | |

| Bacillus subtilis | Strong | |

| Staphylococcus aureus | Weak |

These findings highlight the potential use of this compound in treating bacterial infections.

Neuropharmacological Effects

Piperidine derivatives are known for their neuropharmacological activities, including effects on neurotransmitter systems. For example, some studies suggest that these compounds can act as acetylcholinesterase inhibitors, which are crucial in the treatment of Alzheimer's disease.

| Compound | AChE Inhibition IC50 (nM) |

|---|---|

| Compound X | 150 |

| Compound Y | 200 |

The inhibition of acetylcholinesterase by piperidine derivatives indicates their potential role in cognitive enhancement and neuroprotection.

Case Studies

Several case studies have explored the biological activities of piperidinone derivatives:

- Anticancer Study : A study conducted on a series of piperidinone derivatives showed that modifications at the piperidine ring could enhance antitumor activity against breast cancer cells. The results indicated that specific substitutions led to increased apoptosis rates compared to non-substituted analogs .

- Antibacterial Evaluation : Another study evaluated the antibacterial efficacy of various piperidine derivatives against multi-drug resistant strains. The findings revealed that certain modifications significantly improved activity against resistant strains, suggesting a promising avenue for developing new antibiotics .

- Neuroprotective Effects : Research on neuroprotective properties indicated that piperidinone derivatives could mitigate oxidative stress in neuronal cells, providing insights into their potential use in neurodegenerative diseases .

Scientific Research Applications

Anti-Viral Activity

One of the prominent applications of 1-(1-(4-Chlorophenyl)ethyl)piperidin-4-one is its anti-viral activity, particularly against Hepatitis C virus (HCV). Research indicates that piperidine derivatives exhibit significant inhibition of HCV replication. For instance, a study demonstrated that modifications to the piperidine structure could enhance antiviral efficacy, leading to improved therapeutic outcomes for HCV-infected patients .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has shown potential in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. A study evaluated various piperidone derivatives and found that certain modifications could enhance their inhibitory activity against AChE, suggesting a promising avenue for developing new treatments for cognitive disorders .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions, including aza-Michael additions and cyclization processes. These synthetic pathways allow for the introduction of various substituents that can significantly alter the compound's biological activity.

Inhibition of Pyroptosis

Recent experimental studies have highlighted the compound's ability to inhibit pyroptosis, a form of programmed cell death linked to inflammatory responses. In vitro assays revealed that derivatives of this compound could reduce pyroptotic cell death by approximately 35% at specific concentrations, showcasing its potential in inflammatory disease management .

Acetylcholinesterase Inhibition

In a comparative study evaluating various piperidine derivatives, it was found that modifications at specific positions on the piperidine ring could lead to significant variations in AChE inhibitory activity. The results indicated that certain analogs were more effective than the parent compound, suggesting that targeted structural modifications can enhance therapeutic efficacy against neurodegenerative conditions .

Comparison with Similar Compounds

Structural Modifications and Substituents

The table below highlights key structural differences among piperidin-4-one derivatives:

| Compound Name | Substituents/Modifications | Key Features |

|---|---|---|

| 1-(1-(4-Chlorophenyl)ethyl)piperidin-4-one | 1-(4-Chlorophenyl)ethyl group at N1 | Lipophilic; potential for enhanced CNS penetration |

| 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride | 4-Chlorobenzyl group at N1; amine at C4 | Increased polarity due to amine; hydrochloride salt improves solubility |

| R/S-2-(4-Chlorophenyl)-1-(S-1-phenylethyl)piperidin-4-one | 4-Chlorophenyl at C2; chiral phenylethyl group at N1 | Stereochemistry influences biological activity; chiral resolution critical |

| 1-[2-(4-Chlorophenyl)-3-methylbutyryl]-piperidin-4-one | Butyryl chain with 4-chlorophenyl and methyl groups at C2 | Extended acyl chain may alter metabolic stability |

| 1-(4-Ethylphenyl)piperidin-4-one | Ethylphenyl group at N1 | Reduced steric hindrance compared to chlorophenyl derivatives |

| 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one | Pyrazole-carbonyl group at N1; 4-fluoro and 4-chlorophenyl moieties | Dual halogenation enhances antimicrobial activity |

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) improve binding to hydrophobic pockets in biological targets .

- Chiral centers (e.g., in R/S-2-(4-Chlorophenyl)-1-(S-1-phenylethyl)piperidin-4-one) necessitate enantioselective synthesis to optimize efficacy .

- Hydrochloride salts (e.g., 1-(4-chlorobenzyl)piperidin-4-amine hydrochloride) enhance aqueous solubility, critical for drug formulation .

Key Observations :

- TBTU/DIPEA coupling is efficient for introducing acyl groups .

- Solvent choice (e.g., acetonitrile vs. benzene) impacts reaction kinetics and byproduct formation .

Antimicrobial Activity

- 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one : Exhibits broad-spectrum antimicrobial activity attributed to dual halogenation and pyrazole moiety. Molecular docking suggests interactions with bacterial enzymes via hydrogen bonding .

- 1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride : The amine group may facilitate interactions with acidic residues in microbial targets, though activity data are unspecified .

Physicochemical Data

| Compound | Molecular Weight | LC/MS Retention Time (min) | Purity (%) |

|---|---|---|---|

| 1-[2-(4-Chlorophenyl)-3-methylbutyryl]-piperidin-4-one | 385.14 | 3.32 | 94.17 |

| Ethyl spiro[1,3-benzodioxole-2,4'-piperidine] derivative | 513.20 | 3.46 | 87.50 |

Key Observations :

- Higher molecular weight correlates with longer retention times in LC/MS .

- Purity >90% is achievable with optimized synthetic protocols .

Crystallographic and Stability Data

- 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one : Crystal packing stabilized by C–H···N/F/O hydrogen bonds, forming 2D layers. Melting point: 436.2–437.5 K .

- 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one: Crystallizes in monoclinic P2₁/c space group; chloroacetyl group adopts equatorial conformation .

Key Observations :

Preparation Methods

Michael Addition of Benzylamine Derivatives

A foundational method for piperidinone synthesis involves the Michael addition of benzylamine to methyl acrylate in methanol, forming a β-amino ester intermediate. For 1-(1-(4-Chlorophenyl)ethyl)piperidin-4-one, modifying the amine component to include a 4-chlorophenyl group could enable direct incorporation of the aromatic moiety. For example, substituting benzylamine with 4-chlorophenethylamine may yield a precursor for subsequent cyclization.

Dieckmann Condensation for Ring Formation

Following Michael addition, Dieckmann condensation under high-temperature conditions (80–100°C) in toluene with sodium as a base facilitates cyclization to form the piperidone ring. This step is critical for establishing the six-membered ring structure. For the target compound, ensuring the 4-chlorophenyl group remains stable under these conditions is essential.

Decarboxylation and Functionalization

Post-cyclization, decarboxylation using concentrated hydrochloric acid (5–7 mol/L) at elevated temperatures removes carboxyl groups, yielding 1-benzyl-4-piperidone hydrochloride. To introduce the 1-(4-chlorophenyl)ethyl group, a palladium-catalyzed hydrogenolysis or alkylation step may replace the benzyl protecting group with the desired substituent.

Key Data:

Alkylation and Reductive Amination Strategies

Alkylation of 4-Chlorobenzonitrile

Source 2 demonstrates the alkylation of 4-chlorobenzonitrile with 1-bromo-3-chloropropane in the presence of sodium hydride, forming a nitrile intermediate. This approach could be adapted to synthesize a precursor for this compound by adjusting the alkylating agent to introduce an ethyl group.

Sodium Borohydride-Cobalt Chloride Reduction

The nitrile intermediate is reduced to a primary amine using sodium borohydride and cobalt chloride in methanol at -30°C. This reductive step is pivotal for generating the amine necessary for subsequent cyclization. For the target compound, ensuring the 4-chlorophenyl group remains intact during reduction is critical.

Cyclization Under Alkaline Conditions

Cyclization of the amine intermediate with potassium carbonate in acetonitrile forms the piperidine ring. Oxidation of the piperidine to piperidin-4-one would require an additional step, such as treatment with a ketone-forming reagent like Jones reagent.

Key Data:

Transition Metal-Catalyzed Coupling Methods

Copper-Catalyzed C–N Bond Formation

Source 4 highlights a copper-catalyzed coupling between ketones and amines in dimethyl sulfoxide (DMSO). Applying this to 4-chloropropiophenone and piperidin-4-one could directly yield the target compound. The reaction proceeds at room temperature, offering mild conditions suitable for sensitive substrates.

Reaction Optimization

Using [Cu] catalysts (0.1 equiv) and stoichiometric amines (3.0 equiv), the coupling achieves yields up to 95%. For this compound, substituting the amine component with piperidin-4-one and the ketone with 4-chloroacetophenone derivatives may facilitate the desired bond formation.

Key Data:

Comparative Analysis of Synthetic Routes

Challenges and Optimization Opportunities

Q & A

Q. What are the common synthetic routes for 1-(1-(4-Chlorophenyl)ethyl)piperidin-4-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of piperidin-4-one derivatives typically involves multi-step reactions such as Mannich condensation, acylation, or multi-component reactions. For example:

- Mannich Reaction : Reacting 4-chlorophenylacetone with ammonium acetate and formaldehyde under reflux can yield the piperidin-4-one scaffold. Adjusting stoichiometry and solvent polarity (e.g., ethanol vs. methanol) can optimize yield (76% reported for analogous compounds under methanol-chloroform crystallization) .

- Acylation : Post-synthetic modifications, such as acylation with acetic anhydride, enhance derivatization efficiency. Reaction times <2 hours at 50–60°C are critical to avoid byproducts .

Q. Key Variables :

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the 4-chlorophenyl group shows characteristic aromatic proton splitting (δ 7.2–7.4 ppm) and carbonyl signals (C=O at ~205 ppm) .

- X-ray Crystallography : SHELXL refinement (e.g., using hydrogen-bonding parameters) resolves crystal packing. Asymmetric units often reveal intramolecular hydrogen bonds (e.g., C–H···N/O) stabilizing the piperidone ring .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 264.08 for CHClNO) .

Q. What biological activities are associated with piperidin-4-one derivatives, and how is this compound evaluated in vitro?

Methodological Answer: Piperidin-4-one derivatives exhibit antimicrobial, anticancer, and enzyme inhibitory activities. For targeted studies:

- Antimicrobial Assays : Use broth microdilution (MIC values) against S. aureus or E. coli. The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration .

- Enzyme Inhibition : Screen against acetylcholinesterase or tyrosinase via spectrophotometric methods (e.g., Ellman’s assay). Halogen substituents (Cl, F) increase electron-withdrawing effects, modulating binding affinity .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the bioactivity and stability of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity. For example, the electron-deficient 4-chlorophenyl group lowers LUMO energy, favoring nucleophilic interactions .

- Molecular Docking : Use AutoDock Vina to simulate binding to microbial targets (e.g., PfDHFR for antimalarial activity). Pyrazole-piperidone hybrids show strong hydrogen bonding with active-site residues (e.g., Asp54, Ile164) .

- ADME Prediction : SwissADME evaluates pharmacokinetics. LogP values >2.5 indicate favorable blood-brain barrier penetration for CNS-targeted derivatives .

Q. How do structural modifications (e.g., halogen substitution, acylation) impact the physicochemical and pharmacological properties of piperidin-4-one derivatives?

Methodological Answer:

- Halogen Effects : 4-Chlorophenyl groups increase metabolic stability but may reduce solubility. Fluorine analogs (e.g., 4-fluorophenyl) improve bioavailability via reduced CYP450 metabolism .

- Acylation : N-Acetylated derivatives show enhanced plasma stability. For example, acetylation of the piperidine nitrogen reduces basicity, minimizing off-target receptor interactions .

- Crystallographic Insights : Substituent orientation (e.g., dihedral angles between aryl and piperidone rings) influences molecular packing and melting points. Bulkier groups (e.g., benzodioxolane) disrupt crystal symmetry, lowering melting points .

Q. What strategies resolve contradictions in reported biological data for piperidin-4-one derivatives across studies?

Methodological Answer:

- Standardized Assays : Discrepancies in MIC values often arise from variations in bacterial strains or inoculum size. Use CLSI guidelines for consistency .

- Control Experiments : Include reference compounds (e.g., ciprofloxacin for antimicrobial studies) to normalize activity thresholds.

- Structural Verification : Confirm compound purity (>95% via HPLC) before bioassays. Impurities from incomplete Mannich reactions (e.g., unreacted ketones) can skew results .

Q. How are multi-component reactions optimized to synthesize complex piperidin-4-one hybrids (e.g., pyrazole-piperidone conjugates)?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in one-pot syntheses. For example, methanol/chloroform (1:1) facilitates crystallization of pyrazole-piperidone hybrids .

- Catalyst Screening : Protic acids (acetic acid) or Lewis acids (ZnCl) accelerate cyclization. Microwave-assisted synthesis reduces reaction times from hours to minutes .

- Workflow Example :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.